molecular formula C16H23NOS B4890238 N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B4890238
M. Wt: 277.4 g/mol
InChI Key: NHEOCNNUOFVQGJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by a cyclohexyl group attached to a propanamide backbone, with a sulfanyl group linked to a methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction of cyclohexylamine with 3-[(4-methylphenyl)sulfanyl]propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as esterification, reduction, and amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide
  • N-cyclohexyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
  • N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]amino]propanamide

Uniqueness

N-cyclohexyl-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to its specific structural features, such as the cyclohexyl group and the sulfanyl linkage to the methylphenyl ring

Properties

IUPAC Name

N-cyclohexyl-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-13-7-9-15(10-8-13)19-12-11-16(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEOCNNUOFVQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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